Fmoc-D-phenylalanine
CAS No.: 86123-10-6
Cat. No.: VC21543191
Molecular Formula: C24H21NO4
Molecular Weight: 387.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 86123-10-6 |
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Molecular Formula | C24H21NO4 |
Molecular Weight | 387.4 g/mol |
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid |
Standard InChI | InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1 |
Standard InChI Key | SJVFAHZPLIXNDH-JOCHJYFZSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Property | Value |
---|---|
Chemical Name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid |
Common Name | Fmoc-D-Phe-OH |
CAS Number | 86123-10-6 |
Molecular Formula | C₂₄H₂₁NO₄ |
Molecular Weight | 387.44 g/mol |
Physical Form | White crystalline powder |
Melting Point | 183°C |
Specific Optical Rotation | +38° to +42° (20°C, c=1 in DMF) |
Structural Characteristics
Fmoc-D-phenylalanine contains several key structural elements that contribute to its functionality in peptide synthesis and other applications:
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The Fmoc protecting group (9-fluorenylmethoxycarbonyl), which shields the amino group during peptide bond formation
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The D-configuration of the phenylalanine component, providing the opposite stereochemistry to the naturally occurring L-isomer
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A carboxylic acid group that enables peptide bond formation
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A hydrophobic benzyl side chain that contributes to structural stability in peptides and self-assembly properties
Synthesis Methodologies
Several approaches have been developed for the synthesis of Fmoc-D-phenylalanine, with methods focusing on maintaining high optical purity and yield.
Standard Synthesis Protocol
A simple and efficient synthesis method starts with commercially available D-phenylalanine as the starting material. This approach yields Fmoc-D-phenylalanine with high optical purity, making it suitable for peptide synthesis applications that require stereochemical precision .
The typical reaction involves:
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Treatment of D-phenylalanine with Fmoc chloride
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Reaction under basic conditions
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Purification to obtain the final product with high optical purity
Alternative Synthesis Approaches
For specialized applications requiring modified Fmoc-D-phenylalanine derivatives, more complex synthesis pathways have been developed. These methods can introduce additional functional groups at specific positions of the phenylalanine structure while maintaining the D-configuration and Fmoc protection .
Physical and Chemical Properties
Fmoc-D-phenylalanine exhibits several distinctive physical and chemical properties that influence its behavior in various research applications.
Solubility Profile
Solvent | Solubility |
---|---|
Water | Poor |
Methanol | Good |
Ethanol | Good |
Dimethylformamide (DMF) | Excellent |
Dimethyl sulfoxide (DMSO) | Excellent |
Dichloromethane | Moderate |
Stability Characteristics
Fmoc-D-phenylalanine demonstrates good stability under standard laboratory conditions but may undergo degradation when exposed to:
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Strong acids (causing Fmoc group cleavage)
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Strong bases (potentially causing racemization)
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Extended exposure to high temperatures
Applications in Research
Fmoc-D-phenylalanine finds extensive applications across multiple scientific disciplines, with particularly important roles in peptide synthesis and drug development.
Peptide Synthesis
In solid-phase peptide synthesis (SPPS), Fmoc-D-phenylalanine serves as a key building block that allows for the selective modification of amino acids during peptide formation. The Fmoc protecting group enables controlled deprotection conditions compatible with various side-chain protecting groups, making it ideal for creating complex peptide sequences with high purity .
The incorporation of D-phenylalanine into peptides can:
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Enhance peptide stability against enzymatic degradation
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Modify secondary structure formation
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Alter biological activity compared to L-amino acid counterparts
Drug Development
Fmoc-D-phenylalanine plays a significant role in the design and development of peptide-based pharmaceuticals:
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It contributes to creating peptide-based drugs with enhanced stability in biological environments
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The D-configuration can improve resistance to proteolytic degradation, extending drug half-life
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The compound enables the development of pharmaceuticals that target specific biological pathways with improved therapeutic efficacy
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Its incorporation can enhance bioavailability of therapeutic agents in pharmaceutical formulations
Biotechnology Applications
In biotechnology research, Fmoc-D-phenylalanine enables:
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Creation of peptide libraries for screening potential drug candidates
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Development of peptide-based biosensors
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Production of antimicrobial peptides with enhanced stability
Self-Assembly and Hydrogel Formation
One of the most fascinating properties of Fmoc-D-phenylalanine is its ability to self-assemble into supramolecular structures. Research has demonstrated that:
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Fmoc-D-phenylalanine can form hydrogels through self-assembly processes
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These hydrogels have potential applications in drug delivery, tissue engineering, and wound healing
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The self-assembly process involves multiple non-covalent interactions, including π-π stacking, hydrogen bonding, and hydrophobic interactions
A study on the self-assembly of Fmoc-phenylalanine derivatives revealed that:
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Physical and thermal stimuli can induce gel formation above critical concentrations
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The Fmoc group, the covalent linkage between Fmoc and phenylalanine, the flexibility of the phenylalanine side chain, pH, and buffer ions all play roles in self-assembly
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A polymorphic transition occurs when Fmoc-phenylalanine transitions to hydrogel form
Neuroscience Research
Fmoc-D-phenylalanine contributes to neuroscience research through:
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Studies related to neurotransmitter pathways
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Understanding the role of peptides in brain function and behavior
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Developing treatments for neurodegenerative diseases
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Investigating neuropeptide functions and signaling mechanisms
Comparison with Related Compounds
Fmoc-D-phenylalanine vs. Fmoc-L-phenylalanine
The D and L isomers differ primarily in their stereochemistry, which results in distinct properties:
Property | Fmoc-D-phenylalanine | Fmoc-L-phenylalanine |
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Specific Rotation | +38° to +42° (20°C, DMF) | -37° to -42° (20°C, DMF) |
Natural Occurrence | Synthetic, non-proteinogenic | Derived from natural amino acid |
Peptide Conformation | Induces different secondary structures | Forms standard α-helices and β-sheets |
Biological Stability | Higher resistance to proteolytic enzymes | Standard proteolytic susceptibility |
Comparison with Derivative Compounds
Research comparing Fmoc-phenylalanine with corresponding peptoid derivatives revealed significant differences in self-assembly behavior:
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While Fmoc-phenylalanine amino acids assemble into one-dimensional (1D) nanofibrils, Fmoc-peptoid analogues preferentially form two-dimensional (2D) nano- and microsheets
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These 2D structures ultimately adopt crystalline states rather than hydrogel networks
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Crystal diffraction analysis suggests that hydrogen bonding of the carbamate group in Fmoc-phenylalanine is crucial for directing unilateral 1D growth of fibrils
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The peptoid analogues, lacking these specific hydrogen bonding capabilities, rely primarily on π-π interactions, which favor assembly into 2D architectures
Recent Research Trends
Current research involving Fmoc-D-phenylalanine focuses on several emerging areas:
Advanced Drug Delivery Systems
Recent studies are exploring the use of Fmoc-D-phenylalanine-based hydrogels as controlled release systems for pharmaceutical compounds. The self-assembly properties of these materials allow for the creation of drug delivery vehicles with tunable release profiles .
Biomaterial Development
Researchers are investigating Fmoc-D-phenylalanine derivatives in creating functional biomaterials for tissue engineering and regenerative medicine applications. The ability to form supramolecular structures with defined properties makes these compounds promising candidates for scaffold materials .
Modified Derivatives for Enhanced Functionality
Development of specialized Fmoc-D-phenylalanine derivatives, such as Fmoc-3,4-dichloro-D-phenylalanine and Fmoc-3-(Boc-aminomethyl)-D-phenylalanine, provides expanded capabilities for specific research applications, including bioconjugation and targeted drug delivery systems .
Practical Considerations in Laboratory Use
Quality Assessment
When evaluating Fmoc-D-phenylalanine for research applications, several quality parameters should be considered:
Parameter | Standard Specification | Method |
---|---|---|
Appearance | White to off-white crystalline powder | Visual inspection |
Chemical Purity | ≥98.0% | HPLC |
Optical Purity | Specific rotation +38° to +42° | Polarimetry |
Melting Point | 183°C | Differential scanning calorimetry |
Structure Verification | Consistent with C₂₄H₂₁NO₄ | NMR, IR, MS |
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